6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline
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Overview
Description
6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core substituted with a fluorine atom and a piperidine ring linked to a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups.
Linking the Pyrazine Moiety: The final step involves the coupling of the pyrazine moiety to the piperidine ring, which can be achieved using pyrazin-2-yloxy methyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinazoline derivatives: These compounds share the quinazoline core and fluorine substitution but differ in other substituents.
Piperidine-containing quinazolines: Similar structure with variations in the piperidine ring or other substituents.
Pyrazine-linked quinazolines: Compounds with pyrazine moieties linked to the quinazoline core.
Uniqueness
6-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
6-fluoro-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-14-1-2-16-15(9-14)18(23-12-22-16)24-7-3-13(4-8-24)11-25-17-10-20-5-6-21-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWQZCAKYNGKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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